Metixene, also known as methixene, is a chemical compound classified primarily as an anticholinergic agent. It is utilized mainly in the treatment of Parkinson's disease and related movement disorders due to its ability to alleviate symptoms such as tremors and rigidity. Metixene functions by blocking the action of acetylcholine, a neurotransmitter involved in muscle control and coordination. This compound is often found in the form of its hydrochloride salt, Metixene hydrochloride, which enhances its stability and solubility for therapeutic use.
Metixene is classified under several categories:
The compound's structure includes a thioxanthene moiety, which contributes to its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 345.93 g/mol .
The synthesis of Metixene involves several key steps, primarily focusing on the reaction of thiosalicylic acid with various reagents to form the final product.
Metixene's molecular structure features a piperidine ring substituted with a thioxanthene group. The structural representation can be summarized as follows:
This structure contributes significantly to its pharmacological activity, allowing it to interact effectively with cholinergic receptors in the nervous system .
Metixene participates in various chemical reactions primarily through its functional groups:
These reactions are crucial for both the synthesis of Metixene and potential modifications for enhanced therapeutic effects.
Metixene exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors in the central nervous system. This action results in:
This dual mechanism highlights Metixene's potential not only as an antiparkinsonian agent but also as a candidate for cancer therapy.
These properties are critical for understanding how Metixene behaves in biological systems and during storage .
Metixene has several significant applications:
Ongoing research continues to explore additional therapeutic avenues for Metixene, particularly within oncology, where its unique mechanisms may provide new strategies for treatment.
Originally developed in the mid-20th century, Metixene (chemical formula: C₂₀H₂₃NS) was clinically approved as an antiparkinsonian agent acting through muscarinic receptor antagonism. Its primary mechanism involved competitive inhibition of acetylcholine at central nervous system (CNS) receptors, thereby restoring dopaminergic-cholinergic balance in the basal ganglia to alleviate motor symptoms [3] [8]. Marketed under brand names like Tremonil and Methixene, it was classified as a tertiary antimuscarinic with additional antihistaminic and antispasmodic properties [3] [7]. However, clinical use declined due to the advent of more effective therapies like L-DOPA, leading to its discontinuation in neurological contexts.
A pivotal shift occurred in 2023 when a high-throughput screen of 320 FDA-approved CNS-penetrant compounds identified metixene as a top cytotoxic candidate against breast cancer brain metastases (BCBM). This screen, utilizing the Prestwick CNS Drug Library, prioritized molecules with established blood-brain barrier (BBB) permeability—a critical feature for treating intracranial metastases [1] [4] [5]. Metixene demonstrated >95% reduction in viability across HER2-positive and triple-negative breast cancer (TNBC) cell lines (e.g., BT-474Br and MDA-MB-231Br), prompting its reclassification as an anticancer therapeutic candidate [1] [10]. This repurposing leveraged its pharmacokinetic advantages to overcome limitations of conventional biologics (e.g., trastuzumab), which exhibit poor BBB penetration [1] [4].
Table 1: Evolution of Metixene’s Biomedical Application
Era | Primary Indication | Mechanism of Action | Key Research Findings |
---|---|---|---|
1960s-2000s | Parkinson’s disease | Muscarinic receptor antagonism | Symptomatic relief of extrapyramidal symptoms [3] [8] |
2023-present | Metastatic breast cancer/brain metastases | NDRG1-mediated incomplete autophagy | IC₅₀: 9.7–31.8 μM in BCBM cell lines; survival extension in preclinical models [1] [10] |
Metixene’s anticancer efficacy is orchestrated through dysregulation of autophagic flux. Functional proteomics revealed that it induces incomplete autophagy by phosphorylating the stress-responsive protein N-Myc downstream-regulated gene 1 (NDRG1). This results in accumulation of non-degradative autophagosomes, triggering caspase-mediated apoptosis [1] [2]. Key mechanistic insights include:
Table 2: Anticancer Activity of Metixene in Preclinical Breast Cancer Models
Cell Line | Subtype | IC₅₀ (μM) | Primary Cell Death Mechanism |
---|---|---|---|
BT-474Br | HER2-positive | 15.2 | Caspase-9 activation |
HCC1954 | Trastuzumab-resistant HER2-positive | 9.7 | Cleaved caspase-3 elevation |
MDA-MB-231Br | Triple-negative | 18.3 | Caspase-3/-7 activation |
SUM159 | Triple-negative | 31.8 | Autophagic vesicle accumulation |
Interactive Data Table: Filter by Subtype or IC₅₀ Range
Metixene’s efficacy extends beyond in vitro models, demonstrating significant in vivo antitumor activity in multiple preclinical scenarios:
These findings position metixene as a multiorgan metastasis-targeting agent with specific advantages for intracranial disease. Its repurposing pipeline—from screening to functional validation—exemplifies a rational approach to expanding the oncological arsenal [5] [10].
Table 3: Key Preclinical In Vivo Studies of Metixene
Model Type | Metixene Dose | Key Outcome | Statistical Significance |
---|---|---|---|
Orthotopic mammary fat pad (HCC1954) | 0.1 mg/kg, 3x/week | ↓ Tumor volume and weight | p = 0.0043 (volume); p < 0.0001 (weight) |
Intracardiac (MDA-MB-231) | 1.0 mg/kg, 3x/week | ↑ Median survival (31d → 38d) | p = 0.0197 |
Intracarotid artery (multifocal brain mets) | 1.0 mg/kg, 3x/week | ↑ Survival duration | p < 0.05 |
Interactive Data Table: Sort by Model Type or Survival Benefit
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7